molecular formula C16H18ClN3O3 B2815284 2-(2-chlorophenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034462-44-5

2-(2-chlorophenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No.: B2815284
CAS No.: 2034462-44-5
M. Wt: 335.79
InChI Key: XDQNVNNWAFUSMP-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a tetrahydropyran ring, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Tetrahydropyran Group: The tetrahydropyran ring is often introduced via a nucleophilic substitution reaction involving a suitable leaving group.

    Coupling with the Chlorophenyl Group: The final step involves coupling the oxadiazole-tetrahydropyran intermediate with a chlorophenyl acetamide derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran ring, leading to the formation of lactones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring opening and formation of hydrazine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Lactones or carboxylic acids.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of oxadiazole and tetrahydropyran systems in various chemical reactions.

Biology

In biological research, 2-(2-chlorophenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is investigated for its potential as a bioactive molecule. Its structural components suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. The presence of the oxadiazole ring, in particular, is of interest due to its known bioactivity in various pharmacological contexts.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The exact mechanism of action of 2-(2-chlorophenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide: can be compared with other oxadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct reactivity and bioactivity profiles compared to other similar compounds. The presence of the tetrahydropyran ring, in particular, can influence its chemical behavior and interactions with biological targets.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3/c17-13-4-2-1-3-12(13)9-14(21)18-10-15-19-16(20-23-15)11-5-7-22-8-6-11/h1-4,11H,5-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQNVNNWAFUSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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